molecular formula C10H15N B1601070 1-cyclohexyl-1H-pyrrole CAS No. 31708-14-2

1-cyclohexyl-1H-pyrrole

Cat. No.: B1601070
CAS No.: 31708-14-2
M. Wt: 149.23 g/mol
InChI Key: POWPPIRAMRAEHW-UHFFFAOYSA-N
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Description

1-cyclohexyl-1H-pyrrole is an organic compound with the molecular formula C10H15N It consists of a pyrrole ring substituted with a cyclohexyl group at the nitrogen atom

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, tumor growth, and microbial infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclohexyl-1H-pyrrole These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the reaction of 2,5-hexanedione with cyclohexylamine in the presence of an acid catalyst can yield the desired product .

Another method involves the condensation of cyclohexylamine with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring . This reaction can be carried out under mild conditions, often using a catalytic amount of iron(III) chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Hydrogenated pyrrole derivatives.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

1-cyclohexyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitrogen-containing heterocycles.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound without the cyclohexyl group.

    N-methylpyrrole: A similar compound with a methyl group instead of a cyclohexyl group.

    Cyclohexylamine: The amine precursor used in the synthesis of 1-cyclohexyl-1H-pyrrole.

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

1-cyclohexylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWPPIRAMRAEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552057
Record name 1-Cyclohexyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31708-14-2
Record name 1-Cyclohexyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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